Home > Products > Screening Compounds P34332 > Isoursodeoxycholate
Isoursodeoxycholate -

Isoursodeoxycholate

Catalog Number: EVT-1591799
CAS Number:
Molecular Formula: C24H39O4-
Molecular Weight: 391.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoursodeoxycholate is a steroid acid anion that is the conjugate base of isoursodeoxycholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an isoursodeoxycholic acid.
Overview

Isoursodeoxycholate is a bile acid derivative that plays a significant role in various biological processes. It is a secondary bile acid formed from deoxycholic acid through microbial metabolism in the intestine. This compound has garnered attention for its potential implications in metabolic health, particularly in relation to lipid metabolism and inflammation.

Source

Isoursodeoxycholate is primarily derived from deoxycholic acid, which is produced in the liver and subsequently modified by gut microbiota. The conversion of deoxycholic acid to isoursodeoxycholate occurs via enzymatic processes involving specific gut bacteria, highlighting the importance of the gut microbiome in bile acid metabolism .

Classification

Isoursodeoxycholate belongs to the class of bile acids, which are steroid acids produced from cholesterol. Bile acids are categorized into primary bile acids (synthesized in the liver) and secondary bile acids (formed by bacterial action in the intestines). Isoursodeoxycholate is classified as a secondary bile acid, specifically derived from deoxycholic acid .

Synthesis Analysis

Methods

The synthesis of isoursodeoxycholate can be achieved through microbial transformation of deoxycholic acid. This process typically involves the action of specific gut bacteria that possess the enzymatic capability to modify bile acids.

Technical Details

  1. Microbial Fermentation: In vitro studies have demonstrated that certain strains of bacteria can convert deoxycholic acid into isoursodeoxycholate under anaerobic conditions.
  2. Enzymatic Pathways: The enzymatic pathways involved include hydroxylation and oxidation reactions facilitated by bacterial enzymes, which alter the steroid structure of deoxycholic acid .
Molecular Structure Analysis

Structure

Isoursodeoxycholate has a complex steroid structure typical of bile acids. Its molecular formula is C24H40O4C_{24}H_{40}O_4, and it features a hydroxyl group at specific positions that influence its solubility and biological activity.

Data

  • Molecular Weight: Approximately 392.57 g/mol
  • Structural Characteristics: The compound exhibits a characteristic steroid backbone with multiple hydroxyl groups that contribute to its amphipathic nature, allowing it to interact with both lipids and water .
Chemical Reactions Analysis

Reactions

Isoursodeoxycholate participates in various biochemical reactions, particularly those involving lipid metabolism. It can influence the solubilization of dietary fats and modulate cholesterol absorption.

Technical Details

  1. Micellization: Isoursodeoxycholate can self-associate to form micelles, which are critical for emulsifying fats in the intestinal lumen.
  2. Interaction with Lipids: It interacts with dietary lipids, enhancing their absorption through micellar solubilization .
Mechanism of Action

Process

The mechanism by which isoursodeoxycholate exerts its effects involves several pathways:

  1. Lipid Metabolism Regulation: It modulates enzymes involved in lipid metabolism, influencing postprandial lipemia.
  2. Inflammatory Response Modulation: Isoursodeoxycholate has been shown to correlate with inflammatory markers and appetite regulation, suggesting a role in metabolic signaling pathways .

Data

Studies indicate that isoursodeoxycholate levels are associated with postprandial responses in plasma lipid profiles, indicating its potential role as a signaling molecule in metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents and exhibits limited solubility in water due to its hydrophobic steroid structure.

Chemical Properties

  • pH Stability: Isoursodeoxycholate remains stable across a range of pH levels, but its solubility may vary significantly.
  • Thermodynamic Properties: Studies have shown that it has specific thermodynamic characteristics that influence its micellization behavior .
Applications

Scientific Uses

Isoursodeoxycholate has several applications in biomedical research:

  • Metabolic Studies: Its role as a metabolic regulator makes it valuable for studying lipid metabolism and obesity-related conditions.
  • Gut Microbiome Research: As a product of microbial metabolism, it serves as an important marker for gut health and dysbiosis.
  • Therapeutic Potential: Research into its effects on inflammation and appetite regulation suggests potential therapeutic applications for metabolic disorders .
Biosynthesis and Microbial Origins of isoUDCA

Gut Microbiome-Driven Biotransformation of Primary Bile Acids

Isoursodeoxycholate (isoUDCA), also known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid formed exclusively through the biotransformation of primary bile acids by gut microbiota. Unlike primary bile acids synthesized in the liver (e.g., cholic acid and chenodeoxycholic acid), isoUDCA originates from the microbial epimerization of ursodeoxycholic acid (UDCA) or other primary bile acids in the colonic environment [1] [4] [6]. This transformation occurs predominantly in the distal intestine and colon, where bacterial density is highest and residence time of bile acids is prolonged (1–3 days), enabling extensive microbial processing [3] [8]. The gut microbiome acts as a metabolic organ that significantly expands the structural diversity of the bile acid pool, with isoUDCA representing a microbiome-dependent metabolite detectable in both serum and stool [1] [7].

Population studies demonstrate that gut microbial communities can predict circulating and fecal isoUDCA levels with high accuracy (AUC ≈80%), underscoring their dominant role in its production [1] [7]. This microbial modification is not merely incidental; it represents a key biochemical defense mechanism where bacteria modify bile acids to reduce their inherent cytotoxicity and antimicrobial activity [6] [10].

Table 1: Key Characteristics of Isoursodeoxycholate (isoUDCA)

PropertyDescription
Systematic Name3β,7β-Dihydroxy-5β-cholanoic acid
Chemical FormulaC₂₄H₄₀O₄
Molecular Weight392.57 g/mol
Biosynthetic ClassificationSecondary bile acid
Primary PrecursorUrsodeoxycholic acid (UDCA)
Microbial OriginGut microbiome-mediated epimerization
Key Functional Groups3β-hydroxy, 7β-hydroxy orientations
Pathway (KEGG)Secondary bile acid biosynthesis (map00121)

Enzymatic Pathways for isoUDCA Synthesis: Microbial vs. Host Contributions

The synthesis of isoUDCA involves sequential enzymatic reactions catalyzed by bacterial enzymes, with no contribution from host (human) metabolic pathways. The process initiates with bile salt hydrolases (BSHs) produced by Gram-positive bacteria like Lactobacillus and Bifidobacterium, which deconjugate primary bile acids by cleaving glycine or taurine moieties [6] [8]. Deconjugation is a prerequisite for subsequent modifications, as unconjugated bile acids serve as substrates for hydroxysteroid dehydrogenases (HSDHs) [6] [10].

The critical step in isoUDCA formation is the epimerization of hydroxyl groups at the C3 and C7 positions of the bile acid steroid nucleus. This reaction is mediated by microbial 7β-HSDH and 3β-HSDH enzymes that catalyze the stereochemical inversion of α-oriented hydroxyl groups to β-orientations [3] [8]. Specifically, 7β-HSDH facilitates the conversion of 7α-hydroxy groups to the 7β configuration, transforming UDCA (7α-hydroxy) into the 7β-epimer isoUDCA. Concurrently, 3β-HSDH may further modify the A-ring to produce the characteristic 3β-hydroxy configuration [3]. Enzymes encoded by the bile acid inducible (Bai) operon in bacteria such as Clostridium may also contribute to this oxidative epimerization process [6] [10].

Table 2: Microbial Enzymes Involved in isoUDCA Biosynthesis

Enzyme ClassFunctionProducing BacteriaReaction Specificity
Bile Salt Hydrolase (BSH)Deconjugation (glycine/taurine removal)Lactobacillus, BifidobacteriumHydrolysis of C24-amide bond
7β-Hydroxysteroid Dehydrogenase (7β-HSDH)Epimerization at C7 positionClostridium, Eubacterium7α → 7β configuration change
3β-Hydroxysteroid Dehydrogenase (3β-HSDH)Epimerization at C3 positionBacteroides, Escherichia3α → 3β configuration change
Bai Operon EnzymesOxidation/EpimerizationClostridium scindensMulti-step bile acid modification

Structurally, isoUDCA is characterized by the distinctive 3β,7β-dihydroxy configuration on the cholane skeleton, differing from its precursor UDCA (3α,7β-dihydroxy) and primary bile acids like CDCA (3α,7α-dihydroxy) [4]. This unique stereochemistry influences its physicochemical properties, receptor binding affinity, and physiological effects. Unlike host-mediated bile acid conjugation occurring in the liver via hBAAT (bile acid-CoA:amino acid N-acyltransferase), isoUDCA formation occurs independently of mammalian enzymes and is exclusively microbiota-dependent [6] [7].

Genetic and Environmental Modulators of isoUDCA Production

The production of isoUDCA is modulated by a complex interplay of host genetics, microbial community structure, and environmental factors. Twin studies indicate that while bile acids exhibit moderate heritability (h² ≈21–75%), isoUDCA levels are predominantly shaped by the gut microbiome rather than host genetics [1] [7]. This is evidenced by the significantly higher predictive power of microbial abundance data (AUC≈80%) for isoUDCA compared to genetic models [1].

Dietary composition profoundly impacts isoUDCA concentrations through microbiome modulation. Fiber supplementation significantly reduces circulating isoUDCA levels (β = -0.37, p < 0.03), likely by promoting bacterial taxa that metabolize or suppress isoUDCA-producing organisms [1] [7]. Conversely, high-fat diets may elevate isoUDCA by enhancing bile acid secretion and providing increased substrate for microbial transformation [9] [10]. Habitual diets rich in plant diversity (measured by plant diversity indices - PDIs) correlate with lower isoUDCA concentrations, possibly mediated by shifts in microbial composition [1].

Bariatric surgery induces dramatic reductions in circulating isoUDCA (β = -0.72, p = 1×10⁻⁵) one year post-procedure [1] [7]. This reduction stems from altered gastrointestinal anatomy that changes bile acid circulation and profoundly reshapes the gut microbiome. Specifically, anatomical modifications reduce intestinal transit time and alter pH gradients, disrupting bacterial communities involved in secondary bile acid metabolism [7] [10].

Table 3: Clinical and Environmental Modulators of isoUDCA Levels

ModulatorEffect on isoUDCAMagnitude of ChangeProposed Mechanism
Fiber SupplementationDecreaseβ = -0.37 (p<0.03)Microbiome shift; SCFA production
Omega-3 SupplementationNo significant changeNot significantInsufficient modulation of bile-acid transforming taxa
Bariatric Surgery (1 year)Decreaseβ = -0.72 (p=1×10⁻⁵)Anatomical changes; reduced microbial transformation
Healthy Eating Index (HEI)Inverse correlationModest but consistentPlant-rich diet favors beneficial microbiota
Post-prandial StateIncreasePeak at 2-4 hoursGallbladder contraction; substrate availability

Host physiological states also influence isoUDCA dynamics. Post-prandial elevations in primary bile acids provide increased substrate for microbial conversion, resulting in transient increases in isoUDCA and other secondary bile acids [1] [6]. Additionally, liver function impairment correlates with elevated isoUDCA, as reduced hepatic clearance allows accumulation of this microbial metabolite [1] [7]. These modulators collectively demonstrate that isoUDCA serves as a sensitive biomarker reflecting host-microbiome interactions in response to dietary, surgical, and pathophysiological changes.

Structural Diagram: Isoursodeoxycholate (isoUDCA) with Characteristic 3β,7β-OH Configuration

HO/3β\A   B\ /C/ \D   OH/7β

Key structural features: 3β-hydroxy (A-ring), 7β-hydroxy (B-ring), and 5β-hydrogen (C-ring) configurations distinguish isoUDCA from primary bile acids and its precursor UDCA.

Compounds Mentioned

  • Isoursodeoxycholate (isoUDCA) [1] [4] [7]
  • Ursodeoxycholic acid (UDCA) [1] [4]
  • Chenodeoxycholic acid (CDCA) [1] [6]
  • Cholic acid (CA) [1] [6]
  • Deoxycholic acid (DCA) [1] [6]
  • Lithocholic acid (LCA) [1] [6]
  • Glycochenodeoxycholate [1]
  • Taurocholate [1]
  • Glycocholate [1]

Properties

Product Name

Isoursodeoxycholate

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-M

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.